![molecular formula C22H22N3O5P B5216521 1-Diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine](/img/structure/B5216521.png)
1-Diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine
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Overview
Description
1-Diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a diphenoxyphosphoryl group and a nitrophenyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-Diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-nitrophenylpiperazine with diphenylphosphoryl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
1-Diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can help reduce the production of melanin and treat hyperpigmentation disorders .
Comparison with Similar Compounds
1-Diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
4-Nitrophenylpiperazine: Lacks the diphenoxyphosphoryl group and has different chemical properties and applications.
Diphenylphosphoryl chloride: Used as a reagent in the synthesis of the compound but lacks the piperazine and nitrophenyl groups.
Other piperazine derivatives: These compounds may have different substituents on the piperazine ring, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N3O5P/c26-25(27)20-13-11-19(12-14-20)23-15-17-24(18-16-23)31(28,29-21-7-3-1-4-8-21)30-22-9-5-2-6-10-22/h1-14H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUHFXBETRTMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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